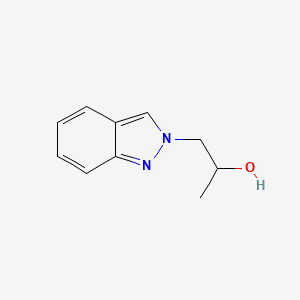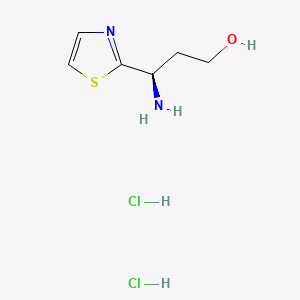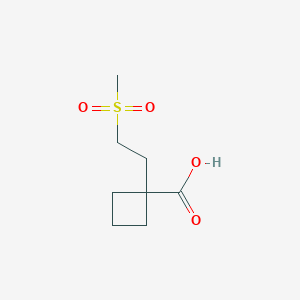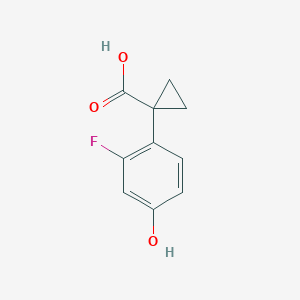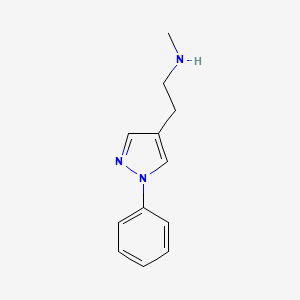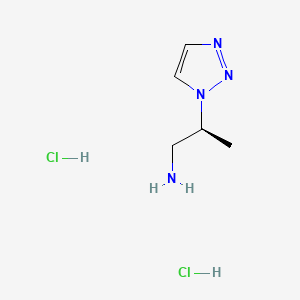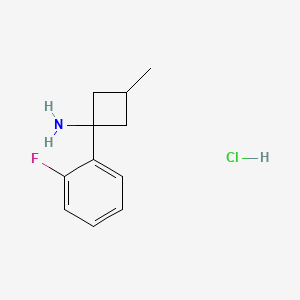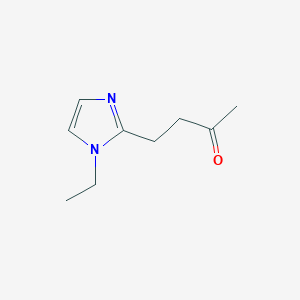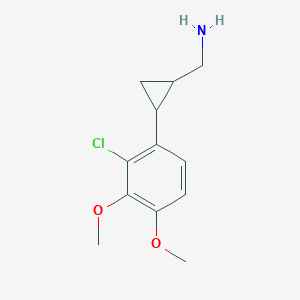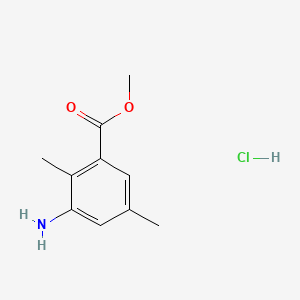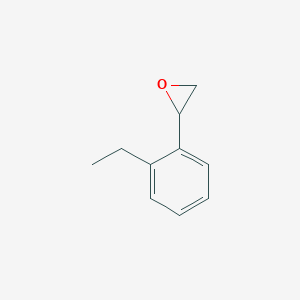![molecular formula C10H9BrS B13590548 3-(2-bromoethyl)Benzo[b]thiophene](/img/structure/B13590548.png)
3-(2-bromoethyl)Benzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromoethyl)Benzo[b]thiophene is a chemical compound that belongs to the class of benzothiophenes, which are aromatic heterocyclic compounds containing a thiophene ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromoethyl)Benzo[b]thiophene typically involves the bromination of benzo[b]thiophene followed by the introduction of an ethyl group. One common method is the reaction of benzo[b]thiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator to form 3-bromobenzo[b]thiophene. This intermediate is then reacted with ethyl magnesium bromide (Grignard reagent) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromoethyl)Benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethylbenzo[b]thiophene.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted benzo[b]thiophenes.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in ethylbenzo[b]thiophene .
Scientific Research Applications
3-(2-Bromoethyl)Benzo[b]thiophene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-bromoethyl)Benzo[b]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound without the bromoethyl group.
3-Bromobenzo[b]thiophene: Lacks the ethyl group but has similar reactivity.
2-(2-Bromoethyl)Benzo[b]thiophene: A positional isomer with the bromoethyl group at a different position.
Uniqueness: 3-(2-Bromoethyl)Benzo[b]thiophene is unique due to the presence of both the bromo and ethyl groups, which confer distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C10H9BrS |
|---|---|
Molecular Weight |
241.15 g/mol |
IUPAC Name |
3-(2-bromoethyl)-1-benzothiophene |
InChI |
InChI=1S/C10H9BrS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2 |
InChI Key |
TUWIOTIKKAATAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


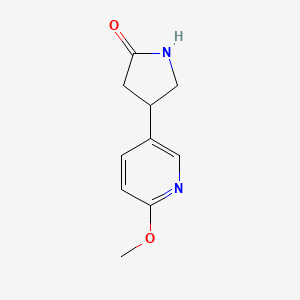
amine](/img/structure/B13590472.png)
